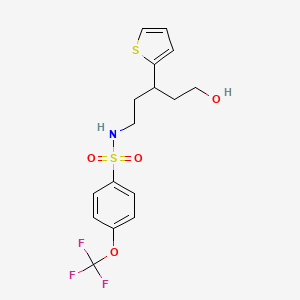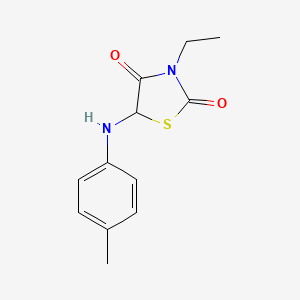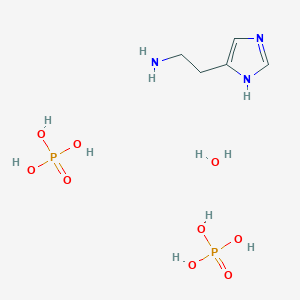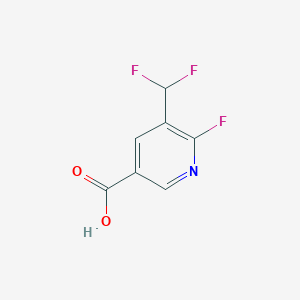
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMABN is a derivative of but-2-enamide and is a potent inhibitor of various enzymes. Its chemical structure makes it an ideal candidate for drug development, and it has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of (E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide is not fully understood, but it is believed to inhibit enzymes by binding to their active sites. It has been shown to be a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, two enzymes that play a crucial role in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to have antitumor properties and can inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide has several advantages and limitations for lab experiments. Its unique chemical structure makes it an ideal candidate for drug development, and its ability to inhibit enzymes makes it a valuable tool for studying enzyme function. However, this compound can be toxic at high concentrations, and its effects on living organisms are not fully understood.
Direcciones Futuras
There are several future directions for the study of (E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. This compound has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is depleted in Alzheimer's patients. This compound could potentially be used to slow the progression of the disease and improve cognitive function.
Another potential application is in the development of new anticancer drugs. This compound has been shown to have antitumor properties and can inhibit the growth of cancer cells in vitro. Further studies are needed to determine its efficacy in vivo and its potential as a cancer treatment.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit enzymes and increase the levels of acetylcholine in the brain makes it a valuable tool for studying enzyme function and developing new drugs for the treatment of various diseases. Further studies are needed to fully understand its biochemical and physiological effects and its potential as a therapeutic agent.
Métodos De Síntesis
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide can be synthesized through several methods, including the reaction of but-2-enamide with dimethylamine and propargyl bromide. The reaction takes place under specific conditions, and the resulting product is purified through various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide has been extensively studied for its potential applications in various fields of scientific research. It is primarily used as an inhibitor of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been shown to have antitumor properties and can inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(E)-N-[4-(dimethylamino)but-2-ynyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-4-7-10(13)11-8-5-6-9-12(2)3/h4,7H,8-9H2,1-3H3,(H,11,13)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFINEKKUOVFPR-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC#CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC#CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2847958.png)

![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2847963.png)

![N-[4-(2-chloroacetyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B2847968.png)

![4-[[2-[1-(2-Hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2847970.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylacetamide](/img/structure/B2847972.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(trimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2847973.png)
![(2E)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B2847974.png)
![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2847977.png)
![7-hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2847980.png)
![ethyl 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2847981.png)